N-[4-(benzyloxy)benzyl]-4-bromoaniline
CAS No.: 393127-31-6
Cat. No.: VC15540353
Molecular Formula: C20H18BrNO
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393127-31-6 |
|---|---|
| Molecular Formula | C20H18BrNO |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 4-bromo-N-[(4-phenylmethoxyphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C20H18BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2 |
| Standard InChI Key | WKIVAQYYMTXMAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name N-[4-(benzyloxy)benzyl]-4-bromoaniline reflects its molecular architecture (Figure 1). The core structure consists of a 4-bromoaniline moiety, where the amino group (-NH<sub>2</sub>) is substituted with a 4-(benzyloxy)benzyl group. The benzyloxybenzyl substituent introduces a biphenyl ether system, with a benzyl ether linkage at the para-position of the benzyl group.
Key structural features include:
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4-Bromoaniline backbone: The bromine atom at the para-position of the aniline ring enhances electron-withdrawing effects, influencing reactivity and electronic properties.
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Benzyloxybenzyl side chain: The ether linkage and extended aromatic system contribute to increased lipophilicity and steric bulk, which may impact biological activity and solubility .
The molecular formula is C<sub>20</sub>H<sub>17</sub>BrN<sub>2</sub>O, with a molecular weight of 393.27 g/mol. Computational models predict a ClogP value of approximately 5.2, indicating high lipophilicity compared to simpler aniline derivatives like N-benzyl-4-bromoaniline (ClogP 4.13) .
Synthetic Pathways and Optimization
The synthesis of N-[4-(benzyloxy)benzyl]-4-bromoaniline can be inferred from methodologies used for analogous compounds . A plausible route involves two primary stages:
Synthesis of 4-(Benzyloxy)benzylamine
As described in , 4-(benzyloxy)benzonitrile is reduced to 4-(benzyloxy)benzylamine using lithium aluminum hydride (LiAlH<sub>4</sub>). This step typically achieves yields of 85–92% under optimized conditions:
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Reagents: 4-Cyanophenol, benzyl bromide, K<sub>2</sub>CO<sub>3</sub> (for nitrile formation).
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Reduction: LiAlH<sub>4</sub> in tetrahydrofuran (THF) at 0°C, followed by hydrolysis.
Alkylation of 4-Bromoaniline
The benzylamine intermediate reacts with 4-bromoaniline via nucleophilic substitution. Given the low nucleophilicity of aromatic amines, this step may require activation:
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Base: N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine.
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Solvent: Dimethylsulfoxide (DMSO) at elevated temperatures (150°C) to facilitate reaction .
Reaction Scheme:
Reported yields for similar N-alkylation reactions range from 26% to 48%, depending on purification efficiency .
Physicochemical Properties
Experimental data for N-[4-(benzyloxy)benzyl]-4-bromoaniline are scarce, but properties can be extrapolated from related structures:
| Property | Value (Predicted) | Source Compound Reference |
|---|---|---|
| Molecular Weight | 393.27 g/mol | |
| Density | ~1.45 g/cm³ | |
| Boiling Point | >300°C | |
| LogP | 5.2 | Computational estimate |
| Solubility | Low in water |
The compound’s low aqueous solubility aligns with trends observed in N-benzyl-4-bromoaniline (water solubility <1 mg/mL) . Stability studies on analogous benzyloxy-substituted amines suggest moderate metabolic stability in hepatic microsomes, with half-lives exceeding 60 minutes .
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